2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane
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Overview
Description
2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane is a complex organic compound that belongs to the class of nitromethane derivatives It is characterized by the presence of an acetamido group, a deoxy sugar moiety, and a nitromethane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane typically involves the reaction of 2-acetamido-2-deoxy-b-D-glucopyranose with nitromethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitromethane derivative. The reaction is conducted at a controlled temperature, often around room temperature, to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane undergoes various chemical reactions, including:
Oxidation: The nitromethane group can be oxidized to form nitro compounds.
Reduction: The nitromethane group can be reduced to form amines.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranosyl derivatives.
Scientific Research Applications
2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the nitromethane moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-b-D-glucopyranosylamine: Similar structure but lacks the nitromethane group.
2-Acetamido-2-deoxy-b-D-glucopyranose: Similar structure but lacks both the nitromethane and amine groups.
N-Acetyl-D-glucosamine: A simpler derivative with only the acetamido group.
Uniqueness
2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane is unique due to the presence of the nitromethane group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(nitromethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O7/c1-4(13)10-7-5(2-11(16)17)18-6(3-12)8(14)9(7)15/h5-9,12,14-15H,2-3H2,1H3,(H,10,13)/t5-,6+,7-,8+,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMVQIJQFUEEIB-KVEIKIFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(OC(C(C1O)O)CO)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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